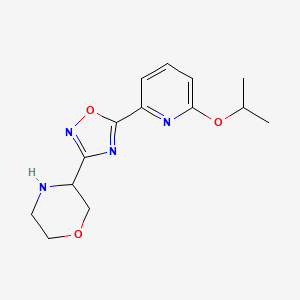
Methyl 5-bromo-3-iodopicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-3-iodopicolinate is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of both bromine and iodine atoms attached to a pyridine ring, with a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-iodopicolinate typically involves the halogenation of picolinic acid derivatives. One common method includes the bromination of 3-iodopicolinic acid followed by esterification to form the methyl ester. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: Methyl 5-bromo-3-iodopicolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used, often in the presence of catalysts.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used, with solvents such as toluene or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
Methyl 5-bromo-3-iodopicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of Methyl 5-bromo-3-iodopicolinate involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, binding to active sites and affecting enzyme activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in drug design.
相似化合物的比较
Methyl 5-bromo-3-iodopicolinate can be compared with other halogenated pyridines, such as:
- Methyl 5-chloro-3-iodopicolinate
- Methyl 5-bromo-3-chloropicolinate
- Methyl 5-fluoro-3-iodopicolinate
Uniqueness: The unique combination of bromine and iodine atoms in this compound provides distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
属性
CAS 编号 |
1360967-58-3 |
|---|---|
分子式 |
C7H5BrINO2 |
分子量 |
341.93 g/mol |
IUPAC 名称 |
methyl 5-bromo-3-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrINO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 |
InChI 键 |
WJQVYOPGWXZAOW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=N1)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
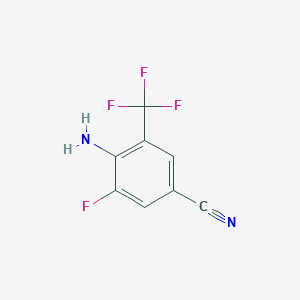
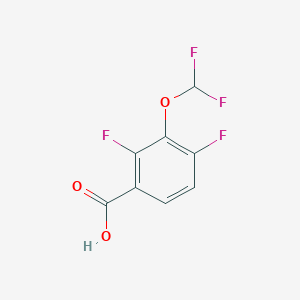
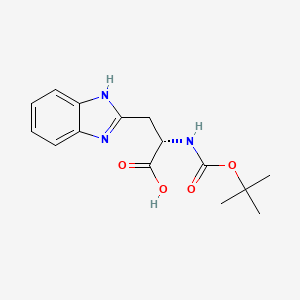
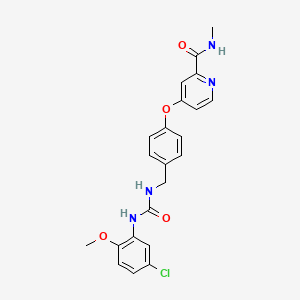

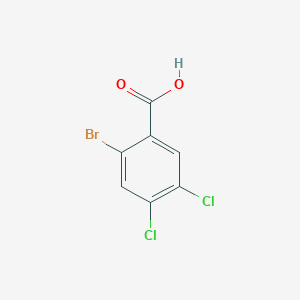
![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)

![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)
